molecular formula C13H15FN2O2 B2515671 ethyl 2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate CAS No. 154170-01-1

ethyl 2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate

Cat. No. B2515671
CAS RN: 154170-01-1
M. Wt: 250.273
InChI Key: DHTFJAFPZBGEKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Ethyl 2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate” is a compound that contains an indole moiety . Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .


Synthesis Analysis

The synthesis of indole derivatives often involves multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . This method decreases the deployment of solvents and energy essential for the purification of intermediates . In contrast to classical stepwise synthesis, MCRs are generally high-yielding, operationally friendly, time- and cost-effective .


Chemical Reactions Analysis

The chemical reactions involving indole derivatives are often multicomponent reactions (MCRs), which offer access to complex molecules . These reactions encompass significant and influential synthetic strategies in medicinal and pharmaceutical chemistry .

Scientific Research Applications

Antiviral Activity

Indole derivatives have shown significant antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents . Ethyl 1H-indole-3-carboxylates also showed anti-viral activity in Huh-7.5 cells .

Anti-inflammatory Activity

Indole derivatives have been found to possess anti-inflammatory properties. They can potentially be used in the treatment of inflammatory diseases .

Anticancer Activity

Indole derivatives have shown potential in the treatment of cancer. They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives for cancer treatment .

Anti-HIV Activity

Indole derivatives have demonstrated anti-HIV activity. They can potentially be used in the development of new drugs for the treatment of HIV .

Antioxidant Activity

Indole derivatives have been found to possess antioxidant properties. They can potentially be used in the treatment of diseases caused by oxidative stress .

Antimicrobial Activity

Indole derivatives have shown antimicrobial activity. They can potentially be used in the development of new antimicrobial drugs .

Antitubercular Activity

Indole derivatives have demonstrated antitubercular activity. They can potentially be used in the treatment of tuberculosis .

Antidiabetic Activity

Indole derivatives have been found to possess antidiabetic properties. They can potentially be used in the treatment of diabetes .

properties

IUPAC Name

ethyl 2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O2/c1-2-18-13(17)11(15)5-8-7-16-12-4-3-9(14)6-10(8)12/h3-4,6-7,11,16H,2,5,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTFJAFPZBGEKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CNC2=C1C=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.